(1,1'-Biphenyl)-4,4'-disulfonic acid, disodium salt (1,1'-Biphenyl)-4,4'-disulfonic acid, disodium salt
Brand Name: Vulcanchem
CAS No.: 31139-42-1
VCID: VC3916309
InChI: InChI=1S/C12H10O6S2.2Na/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18;;/h1-8H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2
SMILES: C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O.[Na+]
Molecular Formula: C12H8Na2O6S2
Molecular Weight: 358.3 g/mol

(1,1'-Biphenyl)-4,4'-disulfonic acid, disodium salt

CAS No.: 31139-42-1

Cat. No.: VC3916309

Molecular Formula: C12H8Na2O6S2

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

(1,1'-Biphenyl)-4,4'-disulfonic acid, disodium salt - 31139-42-1

Specification

CAS No. 31139-42-1
Molecular Formula C12H8Na2O6S2
Molecular Weight 358.3 g/mol
IUPAC Name disodium;4-(4-sulfonatophenyl)benzenesulfonate
Standard InChI InChI=1S/C12H10O6S2.2Na/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18;;/h1-8H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2
Standard InChI Key MGMVOXYEEIGQEG-UHFFFAOYSA-L
SMILES C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O.[Na+]
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Structure

  • IUPAC Name: Disodium 4-(4-sulfophenyl)benzenesulfonate.

  • Synonyms: Sodium [1,1'-biphenyl]-4,4'-disulfonate, NSC 140116 .

  • Molecular Formula: C12H8Na2O6S2\text{C}_{12}\text{H}_8\text{Na}_2\text{O}_6\text{S}_2 .

  • Molecular Weight: 337.3 g/mol .

  • Structure: Two sulfonate (SO3-\text{SO}_3^-) groups are positioned at the 4 and 4' positions of the biphenyl backbone, neutralized by sodium counterions (Figure 1) .

Physicochemical Properties

PropertyValueSource
Physical FormWhite to gray crystalline powder
SolubilityHighly soluble in water
Melting PointNot explicitly reported-
StabilityStable under ambient conditions
pKa (sulfonic acid groups)~ -1.14 (predicted)

The compound’s high water solubility stems from its ionic sulfonate groups, which facilitate interactions with polar solvents. Its stability in aqueous environments makes it suitable for industrial and laboratory applications .

Synthesis and Industrial Production

Synthetic Routes

The disodium salt is typically derived from biphenyl-4,4'-disulfonic acid (C12H10O6S2\text{C}_{12}\text{H}_{10}\text{O}_6\text{S}_2) via neutralization with sodium hydroxide:

C12H10O6S2+2NaOHC12H8Na2O6S2+2H2O\text{C}_{12}\text{H}_{10}\text{O}_6\text{S}_2 + 2\text{NaOH} \rightarrow \text{C}_{12}\text{H}_8\text{Na}_2\text{O}_6\text{S}_2 + 2\text{H}_2\text{O}

Alternative methods include direct sulfonation of biphenyl using oleum or sulfur trioxide, followed by sodium salt formation . Recent advancements employ ionic liquids as reaction media to enhance yield and purity .

Industrial-Scale Production

Large-scale synthesis involves:

  • Sulfonation: Biphenyl is treated with concentrated sulfuric acid at elevated temperatures .

  • Neutralization: The resulting disulfonic acid is neutralized with sodium carbonate.

  • Purification: Recrystallization or column chromatography removes impurities .

Chemical Reactivity and Applications

Coordination Chemistry

The compound acts as a bidentate ligand, forming complexes with transition metals (e.g., Sc³⁺, Fe³⁺) . A notable application is in the synthesis of Sc2_2(BPDS)3_3, a scandium coordination polymer (Figure 2) .

Figure 2: Scandium Coordination Polymer Structure

![Scandium Polymer](https://pubs.rsc.org/image/article/2014/tion**:

2Sc3++3C12H8O6S22Sc2(BPDS)32\text{Sc}^{3+} + 3\text{C}_{12}\text{H}_8\text{O}_6\text{S}_2^{2-} \rightarrow \text{Sc}_2(\text{BPDS})_3

This polymer catalyzes Friedel–Crafts alkylation of indoles with aldehydes, achieving >90% yield and five reuse cycles without activity loss .

Industrial Applications

ApplicationRoleReference
SurfactantsAnionic stabilizer in emulsions
Ion-Exchange ResinsFunctional monomer
ElectroplatingElectrolyte additive
Polymer ResearchMonomer for sulfonated polymers

Comparative Analysis with Related Compounds

CompoundKey DifferencesApplications
Biphenyl-4,4'-dicarboxylic acidCarboxylate vs. sulfonate groupsBattery anodes
4,4'-Biphenyldisulfonic acidProtonated form, lower solubilityAcid catalyst
Ethylenediaminetetraacetic acidChelating agent, different backboneMetal sequestration

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